molecular formula C10H6ClN3S2 B2479844 4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile CAS No. 439808-45-4

4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile

Cat. No.: B2479844
CAS No.: 439808-45-4
M. Wt: 267.75
InChI Key: QFDZILYOGDUWJG-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, a methylthio group, a thienyl group, and a carbonitrile group

Scientific Research Applications

4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile can be achieved through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Cyclization: Catalysts such as palladium or copper complexes under inert atmosphere conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity .

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3S2/c1-15-10-13-8(7-3-2-4-16-7)6(5-12)9(11)14-10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDZILYOGDUWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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